molecular formula C8H14O B12763977 Hexanal, 2-ethylidene- CAS No. 25409-08-9

Hexanal, 2-ethylidene-

Cat. No.: B12763977
CAS No.: 25409-08-9
M. Wt: 126.20 g/mol
InChI Key: RAPHJZMCZKGDSB-YWEYNIOJSA-N
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Description

2-Ethylidenehexanal is an organic compound belonging to the class of medium-chain aldehydes. It is characterized by its unique structure, which includes an ethylidene group attached to a hexanal backbone. This compound is known for its distinct cooked and roasted aroma, making it a valuable flavoring agent in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylidenehexanal can be synthesized through various organic reactions. One common method involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, 2-Ethylidenehexanal is produced using large-scale aldol condensation reactors. The process involves continuous feeding of reactants and catalysts, with precise control over reaction parameters such as temperature, pressure, and pH. The product is then purified through distillation and other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylidenehexanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylidenehexanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylidenehexanal involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting cell membranes and inhibiting essential enzymes. Its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Uniqueness: 2-Ethylidenehexanal stands out due to its unique structure, which imparts distinct chemical and sensory properties. Its ethylidene group enhances its reactivity and makes it a valuable intermediate in organic synthesis. Additionally, its characteristic aroma makes it a preferred choice in flavor and fragrance applications .

Properties

CAS No.

25409-08-9

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(2Z)-2-ethylidenehexanal

InChI

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h4,7H,3,5-6H2,1-2H3/b8-4-

InChI Key

RAPHJZMCZKGDSB-YWEYNIOJSA-N

Isomeric SMILES

CCCC/C(=C/C)/C=O

Canonical SMILES

CCCCC(=CC)C=O

boiling_point

50.00 °C. @ 13.50 mm Hg

density

1.449-1.459 (20°)

physical_description

colourless to pale yellow liquid;  cooked or roasted aroma

solubility

Insoluble in water
soluble (in ethanol)

Origin of Product

United States

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